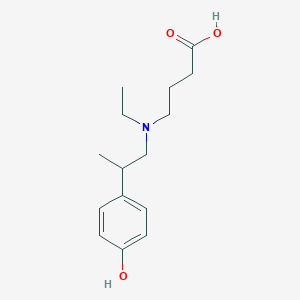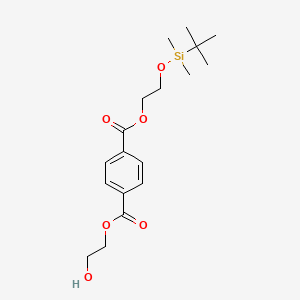
Gentamicin B1 Acetate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gentamicin B1 Acetate Salt is a derivative of gentamicin, an aminoglycoside antibiotic. It is known for its broad-spectrum antibacterial activity, particularly against gram-negative bacteria. This compound is used in various research and clinical applications due to its potent antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gentamicin B1 Acetate Salt is typically synthesized through the fermentation of Micromonospora species. The fermentation process involves culturing the bacteria in a nutrient-rich medium, followed by extraction and purification of the gentamicin complex. The acetate salt form is obtained by reacting gentamicin with acetic acid under controlled conditions .
Industrial Production Methods
Industrial production of gentamicin involves large-scale fermentation processes. The bacteria are grown in bioreactors, and the gentamicin is extracted using solvent extraction techniques. The crude extract is then purified using chromatography methods to isolate the gentamicin B1 component. The final product is converted to its acetate salt form through a reaction with acetic acid .
Chemical Reactions Analysis
Types of Reactions
Gentamicin B1 Acetate Salt undergoes various chemical reactions, including:
Oxidation: Gentamicin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the gentamicin molecule.
Substitution: Substitution reactions can occur at various positions on the gentamicin molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various gentamicin derivatives with modified antibacterial properties. These derivatives are often studied for their potential use in overcoming antibiotic resistance .
Scientific Research Applications
Gentamicin B1 Acetate Salt has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of gentamicin in various samples.
Biology: this compound is used in cell culture studies to prevent bacterial contamination.
Medicine: It is used in the development of new antibiotics and in studies related to antibiotic resistance.
Industry: This compound is used in the production of veterinary medicines and as a preservative in certain pharmaceutical formulations
Mechanism of Action
Gentamicin B1 Acetate Salt exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with protein synthesis by causing misreading of the mRNA, leading to the production of non-functional proteins. The disruption of protein synthesis ultimately results in bacterial cell death. The primary molecular targets are the ribosomal RNA and associated proteins involved in the translation process .
Comparison with Similar Compounds
Gentamicin B1 Acetate Salt is part of the gentamicin family, which includes other compounds such as gentamicin C1, C1a, C2, C2a, and C2b. These compounds share a similar core structure but differ in their side chains and functional groups. The unique structural features of this compound contribute to its specific antibacterial activity and pharmacokinetic properties. Compared to other gentamicin derivatives, this compound may exhibit different levels of efficacy and toxicity, making it a valuable compound for specific research and clinical applications .
Similar Compounds
- Gentamicin C1
- Gentamicin C1a
- Gentamicin C2
- Gentamicin C2a
- Gentamicin C2b
- Sisomicin
- Garamine
- Garosamine
These compounds are structurally related to this compound and are studied for their antibacterial properties and potential therapeutic applications .
Properties
Molecular Formula |
C22H44N4O12 |
|---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
acetic acid;(2R,3S,4S,5R,6R)-2-(1-aminoethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C20H40N4O10.C2H4O2/c1-6(21)14-10(26)9(25)11(27)19(32-14)34-16-8(23)4-7(22)15(12(16)28)33-18-13(29)17(24-3)20(2,30)5-31-18;1-2(3)4/h6-19,24-30H,4-5,21-23H2,1-3H3;1H3,(H,3,4)/t6?,7-,8+,9+,10+,11-,12-,13-,14-,15+,16-,17-,18-,19-,20+;/m1./s1 |
InChI Key |
RZLILHXVCZVWMV-MLDJFNJCSA-N |
Isomeric SMILES |
CC([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)O)O)O)N.CC(=O)O |
Canonical SMILES |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)O)O)O)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene](/img/structure/B13846774.png)
![(4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13846785.png)
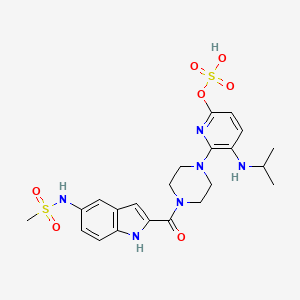
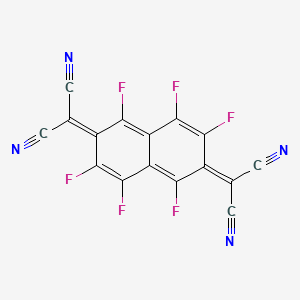
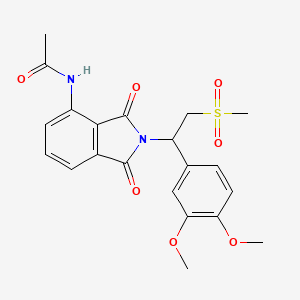
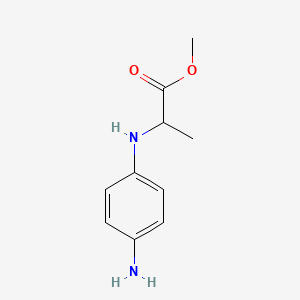
![2-methyl-3-[(7S,11S)-3,7,11,15-tetramethylhexadecyl]naphthalene-1,4-dione](/img/structure/B13846807.png)
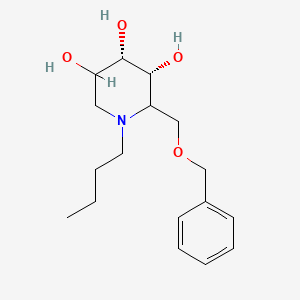
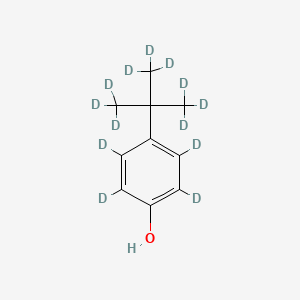
![N-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}methanesulfonamide](/img/structure/B13846831.png)
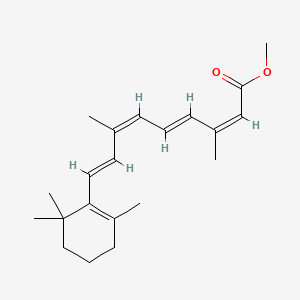
![1,3-Bis(6-chloro-2',3'-difluoro-[1,1'-biphenyl]-3-yl)urea](/img/structure/B13846834.png)
